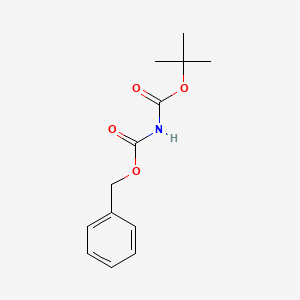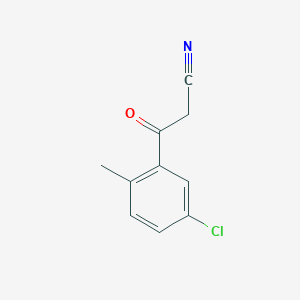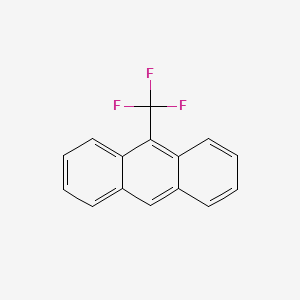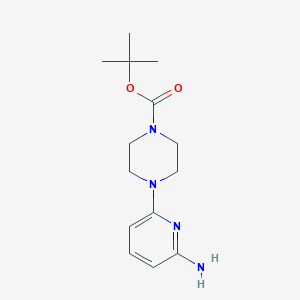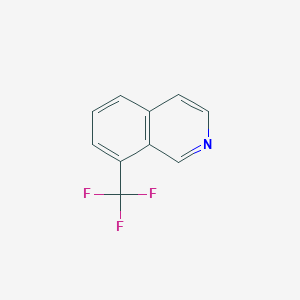
8-(Trifluoromethyl)isoquinoline
Vue d'ensemble
Description
8-(Trifluoromethyl)isoquinoline is an organic compound with the molecular formula C10H6F3N . It has a molecular weight of 197.16 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of trifluoromethyl derivatives of isoquinoline has been reported in the literature . A study by Kazuyuki Miyashita et al. discusses the synthesis of trifluoromethyl derivatives of quinoline and isoquinoline . Another study presents a protocol for the trifluoromethylation of N-heteroaromatic compounds using a trifluoromethyldifluoroborane activator .Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)isoquinoline is 1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H . This indicates that the compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Physical And Chemical Properties Analysis
8-(Trifluoromethyl)isoquinoline is a solid or liquid at room temperature . .Applications De Recherche Scientifique
Pharmaceutical Applications
Fluorinated isoquinolines, including 8-(Trifluoromethyl)isoquinoline, are important components of pharmaceuticals . They exhibit unique biological activities due to their electrostatic and steric effects . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Material Science Applications
Fluorinated isoquinolines are also essential in materials sciences because they exhibit useful physical properties . They have unique light-emitting properties, making them useful in the development of organic light-emitting diodes .
Agricultural Applications
Trifluoromethyl-pyridine (TFMP) derivatives, which are similar to 8-(Trifluoromethyl)isoquinoline, are used in the protection of crops from pests .
Neurotoxicity Studies
Some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . Studying fluorinated isoquinolines like 8-(Trifluoromethyl)isoquinoline can help in understanding these neurotoxic effects .
Supramolecular Chemistry
Fluorinated isoquinolines play a role in supramolecular chemistry . They can participate in addition-elimination reactions and catalysis .
Synthetic Methodologies
Fluorinated isoquinolines have greatly contributed to the development of modern synthetic methodologies . These include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .
Safety and Hazards
Mécanisme D'action
Target of Action
Isoquinoline derivatives have been known to target protein tyrosine phosphatase 1b (ptb1b), a negative regulator of the insulin-signaling pathway .
Mode of Action
Isoquinoline derivatives, in general, are known to interact with their targets and cause changes that lead to unique bioactivities .
Biochemical Pathways
Isoquinoline derivatives are known to impact various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group may influence the compound’s pharmacokinetic properties .
Result of Action
Isoquinoline derivatives are known to exhibit various bioactivities, which can lead to unique molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-(Trifluoromethyl)isoquinoline. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 8-(Trifluoromethyl)isoquinoline, is known to be influenced by environmental conditions .
Propriétés
IUPAC Name |
8-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYLIBODFBDRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303459 | |
| Record name | 8-(Trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)isoquinoline | |
CAS RN |
120568-10-7 | |
| Record name | 8-(Trifluoromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120568-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

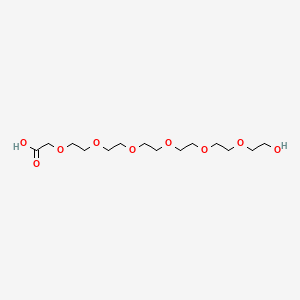
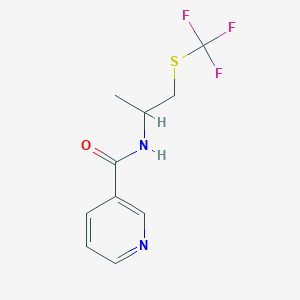
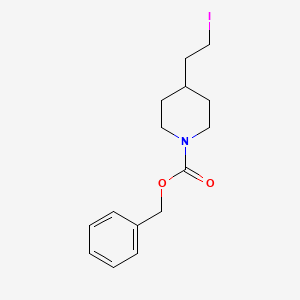
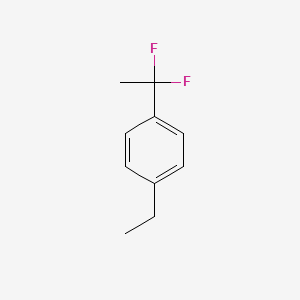
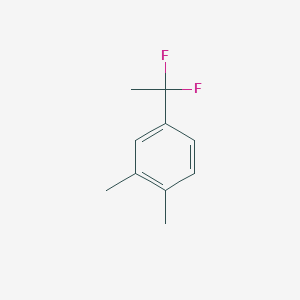
![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)

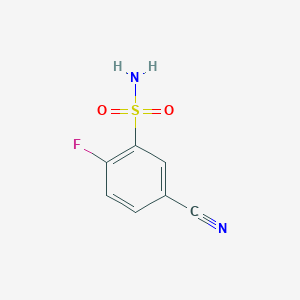
![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
